molecular formula C10H9NO4 B599584 Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate CAS No. 107095-99-8

Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate

Cat. No. B599584
M. Wt: 207.185
InChI Key: OWBJDCJMUBQENL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 g/mol . The compound is also known by other synonyms such as ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate and Ethyl3-hydroxyfuro[3,2-b]pyridine-2-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate involves a series of reactions starting from ethyl 3-hydroxypiconate . The hydroxy ester was O-alkylated with ethyl bromoacetate or ethyl 2-bromopropionate to give the diester . Cyclization of the compound then afforded Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is characterized by several computed descriptors. The InChI string is InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)7-6(15-9)4-3-5-11-7/h3-5,12H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=C(C2=C(O1)C=CC=N2)O .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate has a molecular weight of 207.18 g/mol . It has a computed XLogP3-AA value of 2.1 , indicating its partition coefficient between octanol and water. The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 207.05315777 g/mol . The topological polar surface area is 72.6 Ų , and it has a heavy atom count of 15 .

Scientific Research Applications

  • Synthesis of Furo[3,2-b]pyridine Derivatives : Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is synthesized from ethyl 3-hydroxypiconate. This compound is an intermediate in the production of various furo[3,2-b]pyridine derivatives, which are useful in developing new heterocyclic compounds (Shiotani & Morita, 1986).

  • Reactivity in Organic Synthesis : The compound shows reactivity that can lead to interesting transformations in organic synthesis. For instance, Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate, a related compound, can rearrange under certain conditions to form new heterocyclic structures (Desideri, Manna & Stein, 1981).

  • Synthesis of Furo[2,3-c]pyridine and Derivatives : Another research highlights the synthesis of furo[2,3-c]pyridine from ethyl 3-hydroxyisonicotinate, a process similar to that of ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate. These findings indicate the flexibility of these compounds in synthesizing various fused heterocycles (Morita & Shiotani, 1986).

  • Synthesis of Fluorinated Fused Heterocyclic Compounds : Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate derivatives have been used in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans, indicating their significance in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).

  • Formation of Pyrido and Imidazo Derivatives : Research also indicates the use of related compounds, like Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives, in forming various heterocyclic compounds, such as pyrido and imidazo derivatives (Arrault et al., 2002).

  • Functionalized Tetrahydropyridines Synthesis : The compound has been used in a phosphine-catalyzed annulation to synthesize highly functionalized tetrahydropyridines, which are valuable in various chemical syntheses (Zhu, Lan & Kwon, 2003).

properties

IUPAC Name

ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)7-6(15-9)4-3-5-11-7/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBJDCJMUBQENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716287
Record name Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate

CAS RN

107095-99-8
Record name Furo[3,2-b]pyridine-2-carboxylic acid, 3-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107095-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-(2-ethoxycarbonyl-3-pyridyloxy)acetate (13.6 g, 54.0 mmol) and sodium ethoxide (8.08 g, 118.8 mmol) in toluene (200 mL) were heated under reflux for 18 h. After cooling, a precipitate was collected by filtration, dissolved in the minimum amount of hot water (about 300 mL), and acidified with acetic acid (6 mL). The resulting precipitate was filtered, and dried in vacuo to give ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate as a solid (7.0 g).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
8.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
S Shiotani, H Morita - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
A convenient synthesis of furo[3,2‐b]pyridine and its 2‐ and 3‐methyl derivatives from ethyl 3‐hydroxypiconate (1) is described. The hydroxy ester 1 was O‐alkylated with ethyl …
Number of citations: 20 onlinelibrary.wiley.com
S Shiotani, H Morita
Number of citations: 0

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